2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid

Descripción general

Descripción

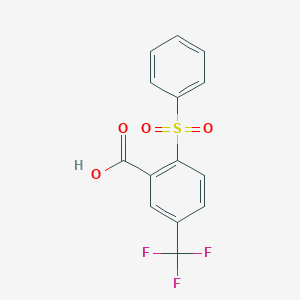

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₁₄H₉F₃O₄S and a molecular weight of 330.28 g/mol . This compound is characterized by the presence of a benzenesulfonyl group and a trifluoromethyl group attached to a benzoic acid core. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of benzenesulfonyl chloride with a trifluoromethyl-substituted benzene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including sulfonation, chlorination, and subsequent reactions to introduce the trifluoromethyl group. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid has been investigated for its potential as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory process. For instance, studies have shown that certain analogs demonstrate a high selectivity for COX-2 over COX-1, indicating potential for reduced side effects associated with traditional anti-inflammatory medications .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungal agents, suggesting its potential as an alternative treatment for infections .

Agrochemical Applications

Herbicides and Pesticides

The compound is also utilized in the formulation of herbicides and pesticides. Its fluorinated structure contributes to enhanced efficacy in controlling weeds while minimizing environmental impact. Research indicates that compounds with trifluoromethyl groups tend to exhibit higher biological activity against target pests compared to their non-fluorinated counterparts. This makes them valuable in sustainable agricultural practices .

Case Study: Environmental Impact

A comparative study assessed the environmental impact of herbicides containing this compound versus traditional herbicides. The results showed that the fluorinated herbicides had lower toxicity to non-target organisms, supporting their use in eco-friendly agricultural systems .

Material Science Applications

Polymer Chemistry

In material science, this compound is incorporated into polymers to enhance thermal stability and chemical resistance. This is particularly important for applications in automotive and aerospace industries where materials are exposed to harsh conditions. The incorporation of trifluoromethyl groups has been shown to improve the mechanical properties of polymer composites significantly .

Case Study: Coatings Development

Research conducted on polymer coatings containing this compound demonstrated improved resistance to solvents and elevated temperatures compared to standard coatings. These advancements are crucial for extending the lifespan of materials used in demanding environments .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs | Enhanced efficacy, reduced side effects |

| Antimicrobial agents | Effective against resistant strains | |

| Agrochemical | Herbicides and pesticides | Eco-friendly alternatives with high efficacy |

| Material Science | Polymer composites | Improved thermal stability and chemical resistance |

Mecanismo De Acción

The mechanism of action of 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparación Con Compuestos Similares

Similar Compounds

2-Benzenesulfonylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-(Trifluoromethyl)benzoic acid: Lacks the benzenesulfonyl group, affecting its biological activity and applications.

Uniqueness

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the benzenesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its utility in various research applications .

Actividad Biológica

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid, with the molecular formula C₁₄H₉F₃O₄S and a molecular weight of 330.28 g/mol, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- The compound features a benzenesulfonyl group and a trifluoromethyl group, which confer unique chemical properties that enhance its biological activity.

Synthesis:

- Common synthetic methods include the reaction of benzenesulfonyl chloride with trifluoromethyl-substituted benzene derivatives. Industrial production often involves multi-step synthesis processes, including sulfonation and chlorination under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This is particularly relevant in studies involving carbonic anhydrases and other enzyme families.

- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate hydrophobic regions of proteins and cellular membranes more effectively.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with RNA synthesis pathways .

- Anti-inflammatory Effects: Similar compounds have been shown to exhibit anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes .

- Cancer Research: The compound's structural features make it a candidate for targeting anti-apoptotic proteins in cancer cells. Its potential to bind selectively to proteins like Mcl-1 and Bfl-1 suggests that it may play a role in cancer therapeutics by inducing apoptosis in cancer cells that rely on these proteins for survival .

Case Studies and Research Findings

- Inhibition Studies:

- Pharmacokinetics:

- Structural Activity Relationship (SAR):

Comparative Analysis

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Contains both sulfonyl and trifluoromethyl groups |

| 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | Enzyme inhibition | Known for interactions with various enzymes |

| 2-Trifluoromethylbenzoic acid | Potential anti-cancer properties | Halogenated derivative enhancing lipophilicity |

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O4S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMAPHEKVRMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229947 | |

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-55-1 | |

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.